2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWHJCVMSTOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Derivatization of 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbonitrile
Elucidation of Novel and Optimized Synthetic Routes for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
The synthesis of this compound, a molecule of significant interest in medicinal chemistry, involves the strategic construction of both the pyridine (B92270) and triazole rings, as well as their regioselective coupling. Modern synthetic approaches focus on efficiency, atom economy, and control over isomer formation.
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex heterocyclic systems from simple precursors in a single synthetic operation. rsc.orgresearchgate.net For the construction of the 2-(triazolyl)pyridine-4-carbonitrile scaffold, an MCR could involve the reaction of a suitably substituted aldehyde, malononitrile, and a third component like a naphthol or enolizable ketone, often catalyzed by a simple organocatalyst such as imidazole. rsc.org This approach allows for the rapid generation of molecular diversity. rsc.org
A plausible MCR strategy for the pyridine core involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it These can then be further functionalized to introduce the triazole moiety. The use of high-boiling point aprotic solvents like DMSO has also been shown to be effective for certain MCRs leading to related heterocyclic systems. nih.gov Furthermore, base-promoted, metal-free, one-pot three-component reactions of 1,3-diones, β-nitrostyrenes, and hydrazones have been developed to create hybrid molecules containing 1,2,4-triazoles. rsc.org
Table 1: Examples of Multicomponent Reaction Strategies for Pyridine Synthesis
| Reaction Name/Type | Key Reactants | Product Type | Advantages |
|---|---|---|---|
| Imidazole-catalyzed MCR | Aldehyde, malononitrile, nucleophile (e.g., ketone) | Highly functionalized 2-aminopyridines | Diversity-oriented, neutral conditions. rsc.org |
| Alkoxyallene-based MCR | Lithiated alkoxyallene, nitrile, carboxylic acid | Substituted pyridin-4-ols | Flexible, leads to versatile precursors. chim.it |
| Solid-support catalyst MCR | Chalcones, malononitrile, ammonium (B1175870) acetate | 2,4,6-Triarylpyridines | Green synthesis, simple, high yield. researchgate.net |
Cycloaddition reactions are a cornerstone for the construction of the 1,2,4-triazole (B32235) ring. researchgate.netuzhnu.edu.ua The [3+2] cycloaddition, or Huisgen cycloaddition, is a particularly powerful method. researchgate.net This can involve the reaction of nitrile imines (generated in situ from hydrazonoyl chlorides) with various dipolarophiles. researchgate.net For instance, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free conditions has been reported for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines. researchgate.net
Another approach involves the reaction of nitrile ylides with diazonium salts, catalyzed by copper, which provides access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. isres.org The choice of catalyst can also control the regioselectivity of the cycloaddition, with Ag(I) and Cu(II) catalysts affording different isomers of disubstituted 1,2,4-triazoles from the reaction of isocyanides and diazonium salts. isres.org
The synthesis of the pyridine ring is a mature field of organic chemistry, with several named reactions available for the construction of substituted pyridines. baranlab.orgacsgcipr.org The Hantzsch dihydropyridine (B1217469) synthesis is a classic method involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), followed by oxidation to the aromatic pyridine ring. ijnrd.org This method can be adapted to produce pyridine-4-carbonitrile derivatives by using appropriate starting materials.
Other significant methods include condensations of 1,5-dicarbonyl compounds with ammonia or hydroxylamine (B1172632). baranlab.org More modern approaches utilize transition-metal-catalyzed [2+2+2] cycloadditions, which offer a powerful means to construct the pyridine ring system. acsgcipr.org For industrial-scale synthesis, catalytic gas-phase reactions of aldehydes or ketones with ammonia at high temperatures are often employed. acsgcipr.org
A key challenge in the synthesis of this compound is controlling the regioselective attachment of the triazole ring to the pyridine. 1,2,4-triazole can be alkylated or arylated at the N1, N2, or N4 positions. For the target compound, attachment at the N1 position is desired. The regioselectivity of such reactions can be influenced by several factors, including the reaction conditions, the nature of the reactants, and the catalyst employed.
For example, in the synthesis of 1,5-disubstituted 1,2,3-triazoles (a related isomer), the use of an FeCl₃ catalyst in a 1,3-dipolar cycloaddition reaction has been shown to proceed in a regioselective manner. nih.gov Similarly, catalyst-controlled regioselective [3+2] cycloadditions have been developed for 1,2,4-triazoles. isres.org The development of tunable, visible-light-driven three-component reactions has also allowed for the regioselective N1- and N2-alkylation of triazoles. rsc.org The specific conditions required to favor N1-arylation of 1,2,4-triazole onto a 2-halopyridine-4-carbonitrile would need to be carefully optimized, potentially involving specific bases, solvents, or catalysts to direct the nucleophilic attack of the desired triazole nitrogen.
Functionalization and Modification Strategies for this compound Derivatives
The reactivity of the this compound scaffold is governed by the electronic properties of its constituent rings and any additional substituents. The pyridine ring is electron-deficient, a character that is further enhanced by the electron-withdrawing nature of the 4-carbonitrile group and the attached 1,2,4-triazole ring. This makes the pyridine ring susceptible to nucleophilic aromatic substitution.
The introduction of further substituents can either enhance or diminish this reactivity. Electron-withdrawing groups (EWGs) on the pyridine ring will further activate it towards nucleophilic attack, while electron-donating groups (EDGs) will have a deactivating effect. The position of these substituents is also critical in directing the regiochemistry of subsequent reactions. For example, a substituent at the 5-position will have a significant electronic influence on the reactivity of the adjacent 4- and 6-positions. The study of substituent effects on the reactivity of benzoquinone derivatives with thiols has shown that activating (electron-withdrawing) substituents lead to faster reaction rates, a principle that can be applied to the pyridine system. nih.gov
Table 2: Predicted Substituent Effects on the Pyridine Ring Reactivity
| Substituent Type | Position on Pyridine Ring | Effect on Nucleophilic Aromatic Substitution | Effect on Electrophilic Aromatic Substitution |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | 3- or 5-position | Deactivation | Activation |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | 3- or 5-position | Activation | Deactivation |
These electronic effects are crucial for the strategic design of synthetic routes to novel derivatives, allowing for controlled functionalization to modulate the biological or material properties of the core molecule. nih.gov
Post-Synthetic Modification of the Pyridine Moiety
The pyridine ring of this compound is susceptible to various post-synthetic modifications, allowing for the introduction of diverse functionalities. These modifications can be broadly categorized into electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under specific conditions, electrophilic substitution can be achieved. The position of substitution is influenced by the electronic properties of both the pyridine nitrogen and the triazolyl substituent. Typically, electrophilic attack on the pyridine ring occurs at the 3- and 5-positions, as the intermediates are more stable compared to substitution at the 2-, 4-, and 6-positions. quimicaorganica.orgquora.com
Nucleophilic Aromatic Substitution: The pyridine ring is more amenable to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). quora.com The presence of the electron-withdrawing triazolyl group at the 2-position and the nitrile group at the 4-position further activates the pyridine ring towards nucleophilic attack. This allows for the introduction of a variety of nucleophiles, leading to a wide range of functionalized derivatives. Common nucleophilic substitution reactions include amination, hydroxylation, and alkoxylation. For instance, the Chichibabin reaction can be employed for direct amination of the pyridine ring. youtube.com
Derivatization at the 1,2,4-Triazole Nitrogen Atom
The 1,2,4-triazole ring in the target molecule possesses two nitrogen atoms that can potentially undergo derivatization, namely at the N2 and N4 positions. Alkylation is a common method for introducing substituents at these positions.
The regioselectivity of the alkylation of 1,2,4-triazoles is a critical aspect, often yielding a mixture of N1 and N4-alkylated isomers. slideshare.net The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used. To achieve regioselective alkylation, various strategies have been developed. One approach involves the use of specific catalysts or directing groups to favor substitution at a particular nitrogen atom. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to improve the regioselectivity of N1-alkylation in some 1,2,4-triazole systems. slideshare.net
| Alkylating Agent | Base | Solvent | Major Isomer | Reference |
| Alkyl Halide | K2CO3 | DMF | N1 | General observation |
| Alkyl Halide | DBU | THF | N1 (often with high selectivity) | slideshare.net |
| Diazo Compounds | TfOH | - | N2 (for indazoles, principle may apply) | rsc.org |
Transformations of the Nitrile Group to Other Functionalities
The nitrile group at the 4-position of the pyridine ring is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space accessible from this compound.
Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. rsc.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, yields the corresponding carboxylic acid, isonicotinic acid, directly. rsc.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which upon acidification, provides the carboxylic acid. rsc.org Enzymatic hydrolysis using nitrilases offers a green and highly selective alternative for this transformation. researchgate.net
Reduction to Amine: The nitrile group can be reduced to a primary amine, 4-(aminomethyl)pyridine, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
Cycloaddition to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form a tetrazole ring. acs.orgwikipedia.orgnih.gov This reaction is often catalyzed by a Lewis acid or a transition metal. The formation of the tetrazole ring introduces a new heterocyclic system with distinct chemical and biological properties.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | HCl(aq), heat or NaOH(aq), heat, then H+ | 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid |
| Hydrolysis (Enzymatic) | Nitrilase | 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid |
| Reduction | LiAlH4 or H2/Catalyst | 4-(aminomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
| Cycloaddition | NaN3, Lewis Acid | 2-(1H-1,2,4-triazol-1-yl)-4-(1H-tetrazol-5-yl)pyridine |
Green Chemistry Principles and Sustainable Synthetic Approaches
The development of environmentally benign and sustainable synthetic methods is a key focus in modern chemistry. The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Solvent-Free and Catalytic Syntheses
Solvent-Free Synthesis: Performing reactions in the absence of a solvent, or in a solventless system, is a cornerstone of green chemistry. Solvent-free reactions can reduce waste, simplify work-up procedures, and in some cases, enhance reaction rates and yields. The synthesis of 1,2,4-triazole derivatives has been reported under solvent-free conditions, often utilizing microwave irradiation or mechanochemical methods. nih.gov These approaches can be adapted for the synthesis of the target molecule.
Catalytic Synthesis: The use of catalysts is another important principle of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. Copper-catalyzed methods are particularly prevalent in the synthesis of 1,2,4-triazoles. organic-chemistry.orgnih.govresearchgate.net For instance, the copper-catalyzed reaction of nitriles with hydroxylamine or amidines can provide a direct route to 1,2,4-triazole derivatives. organic-chemistry.orgnih.gov
Microwave-Assisted and Flow Chemistry Applications
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. rsc.orgnih.gov The synthesis of various 1,2,4-triazole and pyridine derivatives has been successfully achieved using microwave-assisted protocols. beilstein-journals.orgmdpi.commdpi.com These methods offer a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture. nih.gov
| Reaction Type | Conditions | Advantages | Reference |
| 1,2,4-Triazole Synthesis | Microwave, Solvent-free | Reduced reaction time, high yield | nih.gov |
| Pyridine Synthesis | Microwave, Continuous flow | High yield, one-step process | beilstein-journals.org |
| 1,2,4-Triazolo[1,5-a]pyridine Synthesis | Microwave | Catalyst-free, eco-friendly | mdpi.com |
Flow Chemistry Applications: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of functionalized pyridines and 1,2,3-triazoles has been demonstrated in continuous flow reactors. nih.govmdpi.com These methodologies can be adapted for the synthesis of this compound, enabling a more efficient and controlled production process.
Comprehensive Spectroscopic Characterization and Definitive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced 1H and 13C NMR Techniques for Proton and Carbon Assignment
The ¹H NMR spectrum of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and triazole rings. The pyridine ring protons, being in a more complex electronic environment, would likely appear as multiplets, while the triazole protons would present as singlets.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is anticipated to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the pyridine and triazole rings will also show distinct signals, with their precise chemical shifts influenced by the nitrogen heteroatoms and the nitrile substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | 8.0-8.2 (d) | 120-125 |
| Pyridine-H5 | 7.8-8.0 (dd) | 125-130 |
| Pyridine-H6 | 8.8-9.0 (d) | 150-155 |
| Triazole-H3' | 8.3-8.5 (s) | 145-150 |
| Triazole-H5' | 9.1-9.3 (s) | 150-155 |
| Pyridine-C2 | - | 155-160 |
| Pyridine-C4 | - | 110-115 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to establish the connectivity between the pyridine and triazole rings, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H5, H5-H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the linkage between the pyridine and triazole rings. For instance, correlations between the pyridine protons and the triazole carbons, and vice-versa, would definitively establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the through-space relationships between protons on the two different rings, further solidifying the structural assignment.
Solid-State NMR for Polymorphic and Amorphous Forms
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous states, which can have different physical properties. ssNMR can provide insights into the molecular packing and intermolecular interactions in the solid state. For pyridine-carbonitrile derivatives, solid-state NMR can help determine internuclear distances, providing parameters for verifying atomistic simulations and understanding molecular conformations. bplaced.net
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and characterizing the bonding within the molecule.
Characteristic Vibrational Modes of the Triazole and Pyridine Rings
The IR and Raman spectra of this compound will be dominated by the vibrational modes of the triazole and pyridine rings.
Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes will appear at lower frequencies.
Triazole Ring Vibrations: The 1,2,4-triazole (B32235) ring also has characteristic "marker bands" that can be used for its identification. nih.gov Ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region, often overlapping with the pyridine signals. C-H stretching of the triazole ring is also expected above 3000 cm⁻¹.
The combined analysis of IR and Raman spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. sebhau.edu.ly
Nitrile Group Stretching Frequencies
The nitrile group (C≡N) has a very characteristic and strong stretching vibration in the IR spectrum, making it an excellent diagnostic tool. For aromatic nitriles, this peak is typically observed in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The exact position of the C≡N stretch can be sensitive to the electronic environment, and its observation provides clear evidence for the presence of the carbonitrile functionality. The intensity of this peak is due to the large change in dipole moment during the stretching vibration.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine/Triazole C-H | Stretching | 3000 - 3100 |
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Pyridine/Triazole C=C, C=N | Ring Stretching | 1400 - 1600 |
| Pyridine/Triazole | Ring Breathing/Deformation | 800 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₅N₅, the expected exact mass can be calculated and then compared with the experimental value obtained from HRMS.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₆N₅⁺ | 172.0618 |
| [M+Na]⁺ | C₈H₅N₅Na⁺ | 194.0437 |
| [M+K]⁺ | C₈H₅N₅K⁺ | 210.0176 |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The chromophores responsible for these absorptions are the pyridine and 1,2,4-triazole rings, which are rich in π electrons and non-bonding electrons on the nitrogen atoms. The nitrile group also contributes to the electronic structure of the molecule.
Studies on similar aromatic heterocyclic compounds show that the π → π* transitions typically occur at shorter wavelengths (higher energy), while the n → π* transitions are found at longer wavelengths (lower energy) and are generally of lower intensity. The absorption spectra of related triazole derivatives often show bands in the 200–240 nm range. The conjugation between the pyridine and triazole rings is expected to influence the position and intensity of these absorption bands.
Fluorometric Properties and Luminescence Studies
The fluorescence properties of this compound would be dependent on its molecular structure and the surrounding environment. Upon excitation at an appropriate wavelength, the molecule can transition to an excited state and subsequently relax to the ground state by emitting a photon. The efficiency of this process is described by the fluorescence quantum yield.
While specific fluorescence data for this compound is not available, studies on other triazole and pyridine derivatives have shown interesting luminescent properties. For instance, some coordination polymers incorporating triazolyl-pyridine ligands exhibit fluorescence. The emission spectra of such compounds can provide insights into their electronic structure and potential applications in materials science. The presence of both electron-donating (triazole) and electron-withdrawing (nitrile-substituted pyridine) moieties could lead to intramolecular charge transfer (ICT) characteristics, which often result in interesting photophysical properties.
Single-Crystal X-ray Diffraction for Anisotropic Structure Determination
Crystallographic Data Analysis of Molecular Geometry and Bond Parameters
Although the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide, reveals key structural features. In this related compound, the pyridine and triazole rings are nearly coplanar. A similar planarity would be expected for this compound, which would maximize π-orbital overlap between the two heterocyclic rings.
The bond lengths and angles within the pyridine and triazole rings are expected to be consistent with those of other aromatic heterocyclic compounds. The C-N and C-C bond lengths within the rings will exhibit partial double bond character. The geometry around the nitrogen and carbon atoms of the rings will be trigonal planar.
Table 2: Representative Crystallographic Data for a Related Triazolyl-Pyridine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.6906 (17) |
| b (Å) | 5.2854 (10) |
| c (Å) | 17.880 (4) |
| β (°) | 90.700 (3) |
| Volume (ų) | 821.2 (3) |
| Z | 4 |
| Data for N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide nih.gov |
Supramolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules of this compound are likely to be organized through a network of non-covalent interactions. The presence of nitrogen atoms in both the pyridine and triazole rings allows for the formation of hydrogen bonds, either with other molecules of the same compound (if hydrogen bond donors are present) or with solvent molecules.
Furthermore, the planar aromatic nature of the pyridine and triazole rings facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, play a significant role in the crystal packing. In the crystal structure of N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide, for example, π-π stacking interactions are observed between neighboring imidazole rings with a centroid-centroid distance of 3.5842 (5) Å. nih.gov These types of interactions, along with hydrogen bonding, lead to the formation of extended supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. This method provides critical information regarding the phase composition, crystal structure, and purity of a bulk sample. By analyzing the diffraction pattern produced when a sample is exposed to X-ray radiation, one can obtain a unique fingerprint of its crystalline arrangement.
Research has identified and characterized three distinct crystalline forms of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile : Type I, Type II, and a hydrate. google.com Each of these forms exhibits a unique PXRD pattern, indicative of a different internal crystal lattice.
The characteristic diffraction peaks for each polymorphic form, presented as 2θ values, are detailed below. These values are crucial for identifying the specific crystalline phase of the material and for assessing the purity of a bulk sample, as the presence of peaks corresponding to other forms would indicate a mixture.
Type I Crystals : This polymorph is characterized by distinct peaks at diffraction angles (2θ) of approximately 10.1°, 16.0°, 20.4°, 25.7°, and 26.7°. google.com
Type II Crystals : The Type II form can be identified by its characteristic PXRD peaks at 2θ values of approximately 9.9°, 16.3°, 18.2°, and 22.4°. google.com
Hydrate Form : A hydrated crystalline form has also been identified, which is distinguished by diffraction peaks at 2θ values of approximately 8.1°, 14.9°, 16.4°, 25.3°, 26.9°, and 27.6°. google.com
The existence of these different crystalline forms for the isomer underscores the importance of PXRD analysis in the solid-state characterization of such compounds. Polymorphism can significantly impact the physical and chemical properties of a material, including its solubility, stability, and bioavailability in pharmaceutical applications. Therefore, rigorous PXRD analysis is a critical step in ensuring the consistency and quality of the bulk material.
The data for the isomer is presented in the following interactive table for clarity.
Interactive Data Table: PXRD Peak Positions (2θ) for Crystalline Forms of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile
| Crystalline Form | Characteristic 2θ Peaks (°) |
| Type I | 10.1, 16.0, 20.4, 25.7, 26.7 |
| Type II | 9.9, 16.3, 18.2, 22.4 |
| Hydrate | 8.1, 14.9, 16.4, 25.3, 26.9, 27.6 |
Computational Chemistry and in Silico Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbonitrile
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a robust framework for predicting molecular structure, reactivity, and various spectroscopic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.
Theoretical studies on analogous structures, such as derivatives of 2-(1H-1,2,3-triazol-4-yl)pyridine, have shown that the pyridine (B92270) and triazole rings are often nearly coplanar. nih.gov This planarity can be crucial for molecular stacking interactions and receptor binding. In the case of this compound, a key conformational aspect would be the dihedral angle between the pyridine and 1,2,4-triazole (B32235) rings. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would elucidate this preferred conformation.
Table 1: Illustrative Optimized Geometrical Parameters for a Triazole-Pyridine System (Hypothetical Data) This table provides example data that would be generated from a DFT geometry optimization.
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | Pyridine C-N | 1.34 |
| Triazole N-N | 1.38 | |
| C(pyridine)-N(triazole) | 1.40 | |
| C-C≡N | 1.45 | |
| C≡N | 1.15 | |
| Bond Angle ( ° ) | C-N-C (Pyridine) | 117.0 |
| N-N-C (Triazole) | 108.0 | |
| C(pyridine)-C-C≡N | 121.0 | |
| Dihedral Angle ( ° ) | Pyridine Ring - Triazole Ring | ~5-15 |
Electronic Structure Analysis: Charge Distribution and Dipole Moments
The distribution of electrons within a molecule is critical to its chemical behavior and intermolecular interactions. Quantum chemical methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the electronic landscape. The 1,2,3-triazole ring is known for its high dipole moment, a property that influences its interactions. nih.gov
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.comschrodinger.comwikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
Table 2: Example FMO Data and Reactivity Descriptors for 1,2,4-Triazole Derivatives Data adapted from studies on substituted 1,2,4-triazole compounds to illustrate typical values. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |
| Derivative A | -6.89 | -1.54 | 5.35 | 2.68 | 4.22 | 3.31 |
| Derivative B | -7.12 | -1.88 | 5.24 | 2.62 | 4.50 | 3.86 |
| Derivative C | -6.95 | -1.62 | 5.33 | 2.67 | 4.29 | 3.44 |
For this compound, the HOMO would likely be distributed over the electron-rich triazole and pyridine rings, while the LUMO may be localized more towards the electron-withdrawing carbonitrile group.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.comlibretexts.org It is invaluable for predicting how a molecule will interact with other molecules, such as biological targets like proteins or DNA. deeporigin.comchemrxiv.org The map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to negative charges). avogadro.cclibretexts.org
In an EPS map of this compound, distinct negative potential (red) regions would be expected around the lone pairs of the nitrogen atoms in the pyridine ring, the triazole ring, and particularly the nitrile group. Positive potential (blue) regions would likely be found around the hydrogen atoms attached to the aromatic rings. This visualization helps identify sites for hydrogen bonding and other electrostatic interactions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation in an aqueous environment could reveal:
Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial optimized structure, one can assess its structural rigidity.
Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are most flexible. For instance, the bond linking the two rings might show more fluctuation than the atoms within the rigid ring structures.
Solvation Shell: The simulation would show how water molecules arrange themselves around the polar regions of the molecule, such as the nitrile and ring nitrogens, forming a hydration shell and influencing the molecule's solubility and effective shape. Such simulations have been effectively used to study other 1,2,4-triazole systems. pensoft.net
Molecular Docking and Ligand-Target Interaction Profiling (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-protein interactions. nih.govekb.eg
A theoretical docking study of this compound would involve selecting a protein target known to be modulated by similar heterocyclic compounds. The docking algorithm would then place the molecule into the protein's active site in numerous possible conformations and score them based on binding affinity (e.g., in kcal/mol). The best-scoring poses reveal potential key interactions, such as:
Hydrogen Bonds: Between the nitrogen atoms of the ligand and amino acid residues like serine, threonine, or histidine.
Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues like leucine (B10760876), valine, or phenylalanine.
π-π Stacking: Between the flat aromatic rings of the ligand and residues like tyrosine, tryptophan, or phenylalanine.
Table 3: Illustrative Molecular Docking Results for Triazole Derivatives Against Various Protein Targets This table compiles representative data from the literature to demonstrate the output of docking studies. acs.orgnih.govresearchgate.net
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Triazolyl-Pyridine Hybrid | Aurora B Kinase | -9.1 | Tyr156, Lys106, Leu83 |
| 1,2,4-Triazole Derivative | c-kit Tyrosine Kinase | -176.75 | (Not Specified) |
| 1,2,4-Triazole Derivative | Lipoate Protein B (LipB) | -17.9 | (Not Specified) |
This interaction profiling is essential for rational drug design, allowing for the modification of the molecular structure to enhance binding affinity and selectivity for a desired target.
Prediction of Binding Modes and Interaction Sites
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
The process would begin by generating a three-dimensional structure of the compound. This is followed by identifying a potential biological target. The selection of the target is often guided by the known activities of structurally similar compounds. For instance, various 1,2,4-triazole derivatives have shown promise as antimicrobial or anticancer agents. nih.govnih.gov
Once a target is chosen, docking simulations are performed to place the ligand into the binding site of the receptor. The simulations explore various conformations of the ligand and its orientation within the binding pocket. The resulting poses are then scored based on a function that estimates the binding affinity.
For this compound, the key structural features that would likely govern its binding interactions are:
The 1,2,4-triazole ring: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or donors. nih.gov
The pyridine ring: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
The nitrile group: The nitrogen of the cyano group is a strong hydrogen bond acceptor.
A hypothetical docking study of this compound into an enzyme active site might reveal the interactions detailed in the table below.
| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |
| 1,2,4-Triazole Nitrogen | Serine, Threonine | Hydrogen Bond (Acceptor) |
| Pyridine Nitrogen | Lysine (B10760008), Arginine | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Nitrile Group | Asparagine, Glutamine | Hydrogen Bond (Acceptor) |
Free Energy of Binding Calculations
While molecular docking provides a rapid assessment of binding modes, more rigorous methods are needed for accurate prediction of binding affinities. Free energy of binding calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), offer a more quantitative measure of the strength of a ligand-receptor interaction. nih.govnih.gov
These methods calculate the free energy change (ΔG) when a ligand binds to its target. A more negative ΔG indicates a stronger and more favorable interaction. These calculations are computationally intensive as they often require running molecular dynamics simulations to sample the conformational space of the complex in a simulated physiological environment. pensoft.net
For this compound, FEP could be used to compare its binding affinity to a known inhibitor of a target enzyme. This would involve a series of simulations that mathematically "transform" the known inhibitor into the target compound, allowing for the calculation of the relative free energy of binding. Such calculations are invaluable for lead optimization in drug discovery, guiding the synthesis of more potent analogues. nih.gov
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net These theoretical predictions can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
The calculated vibrational frequencies in the IR and Raman spectra correspond to the stretching and bending modes of the chemical bonds within the molecule. For instance, the calculations would predict characteristic frequencies for the C≡N stretch of the nitrile group, the C-N and N-N stretches of the triazole ring, and the aromatic C-H stretches of the pyridine ring.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each atom. By comparing the theoretically predicted spectra with experimentally obtained spectra, the accuracy of the computational model can be validated. Any discrepancies can point to specific molecular interactions in the experimental sample, such as intermolecular hydrogen bonding. rsc.org
A hypothetical comparison of predicted and experimental spectroscopic data is presented below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: C≡N Stretch (cm⁻¹) | 2235 | 2230 |
| ¹H NMR: Pyridine H (ppm) | 7.8 - 8.9 | 7.7 - 8.8 |
| ¹³C NMR: Nitrile C (ppm) | 118 | 117 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are essential for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect. nih.gov
Development of Statistical Models
To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with measured biological activity (e.g., inhibitory concentration IC₅₀) is required. researchgate.net For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com The predictive power of the resulting model is assessed through rigorous validation techniques, including internal cross-validation and external validation with a test set of compounds not used in model development. nih.gov
Identification of Key Structural Descriptors
A significant outcome of QSAR modeling is the identification of the key molecular descriptors that have the most substantial impact on the activity or property being studied. zsmu.edu.ua For this compound and its analogues, a QSAR study might reveal the importance of descriptors such as:
Topological Descriptors: These describe the connectivity of atoms in the molecule and can relate to its size and branching.
Electronic Descriptors: These include parameters like dipole moment and partial charges on atoms, which are crucial for electrostatic interactions. The presence of the electron-withdrawing nitrile group would significantly influence these descriptors.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that quantifies the lipophilicity of a molecule, which is important for its ability to cross cell membranes.
The table below provides a hypothetical example of key descriptors and their potential influence on a given biological activity.
| Descriptor Class | Specific Descriptor | Influence on Activity |
| Electronic | Dipole Moment | Positive Correlation |
| Hydrophobic | LogP | Optimal Range |
| Steric | Molecular Volume | Negative Correlation |
By understanding which structural features are critical for activity, medicinal chemists can design new molecules with improved potency and properties.
Reactivity Profiles and Mechanistic Investigations of Organic Transformations Involving 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbonitrile
Electrophilic Substitution Reactions on the Pyridine (B92270) and Triazole Rings
The pyridine ring in 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the presence of the electron-withdrawing triazole and carbonitrile substituents. Theoretical studies on the electrophilic nitration of pyridine derivatives suggest that such reactions are challenging and often require harsh conditions. researchgate.net In the case of this compound, electrophilic attack, if it were to occur, would be directed to the positions meta to the ring nitrogen, which are the C3 and C5 positions. However, the C2 and C4 positions are already substituted.
The 1,2,4-triazole (B32235) ring, in contrast, is an electron-rich heterocycle and is generally more susceptible to electrophilic attack than pyridine. Electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms due to their high electron density. However, in the subject compound, the N1 position is already substituted with the pyridine ring. The remaining nitrogen atoms (N2 and N4) could potentially be sites for electrophilic attack, such as alkylation or acylation. The carbon atoms of the 1,2,4-triazole ring are less reactive towards electrophiles. Studies on related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution, such as bromination, iodination, and nitration, can occur on the pyrazole ring, which is also an electron-rich azole. nih.gov
| Ring System | Predicted Reactivity towards Electrophiles | Most Probable Position of Substitution | Influencing Factors |
| Pyridine | Deactivated | C3, C5 | Electron-withdrawing nature of ring nitrogen and substituents (triazole, carbonitrile) |
| 1,2,4-Triazole | Activated | N2, N4 | Electron-rich nature of the triazole ring |
Nucleophilic Additions and Substitutions on the Nitrile Group
The carbon atom of the nitrile group in this compound is electrophilic and, therefore, susceptible to nucleophilic attack. researchgate.netnih.gov This reactivity allows for a variety of transformations of the nitrile functionality.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk
Acid-catalyzed hydrolysis: Heating the compound with an aqueous acid, such as hydrochloric acid, would likely lead to the formation of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid. masterorganicchemistry.comdoronscientific.com The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water.
Base-catalyzed hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, would yield the corresponding carboxylate salt. Subsequent acidification would then produce the carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. nih.gov The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.
| Reaction Type | Reagents and Conditions | Product |
| Acid-catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl), heat | 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid |
| Base-catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat, followed by acidification | 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid |
| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine |
Cycloaddition Reactions and Annulation Pathways
The pyridine and triazole rings, as well as the nitrile group, present possibilities for cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems.
Diels-Alder Reactions: The pyridine ring can, in principle, participate as either the diene or the dienophile in Diels-Alder reactions, although this is not common for simple pyridines. More often, pyridines are formed via cycloaddition reactions. nih.govsemanticscholar.org For instance, inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles are a known route to substituted pyridines. nih.gov While the pyridine ring in the title compound is electron-deficient, its participation in cycloadditions would likely require specific reaction partners and conditions. chemguide.co.uk
[3+2] Cycloadditions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. This would lead to the formation of a five-membered heterocyclic ring, such as a tetrazole or an oxadiazole, fused to the pyridine ring.
Annulation involving the Triazole Ring: The 1,2,4-triazole ring can also be a precursor for annulation reactions. For example, intramolecular cyclization reactions involving substituents on the triazole and pyridine rings could lead to the formation of fused triazolopyridine systems. Various synthetic routes to 1,2,4-triazolo[1,5-a]pyridines have been reported, often involving the cyclization of appropriately substituted 2-aminopyridines or N-(pyrid-2-yl)amidines. nih.gov
Redox Chemistry and Electrochemical Behavior
The redox properties of this compound are expected to be influenced by the electron-deficient pyridine ring and the triazole moiety. Cyclic voltammetry studies of related 2-pyridyl-azole compounds have been conducted to understand their electronic properties and potential as corrosion inhibitors. mdpi.com
The electrochemical behavior of similar heterocyclic systems, such as fused pyrimidine-triazole derivatives, has been investigated. semanticscholar.org These studies show that the oxidation and reduction potentials are dependent on the specific substituents and the pH of the medium. For the title compound, the pyridine ring is expected to be the primary site for reduction, while the electron-rich triazole ring could be susceptible to oxidation, although likely at a high potential. The nitrile group is generally difficult to reduce electrochemically.
A study on the electrochemical behavior of pyridine-2,6-dicarbohydrazide showed that the redox processes are highly dependent on the pH of the solution, with distinct cyclic voltammograms observed in acidic, neutral, and basic media. researchgate.net Similar pH-dependent behavior would be expected for this compound.
Catalytic Applications as an Organocatalyst or Ligand in Organic Synthesis
The presence of multiple nitrogen atoms in this compound makes it a promising candidate as a ligand in coordination chemistry. The pyridine nitrogen and one of the nitrogen atoms from the triazole ring can act as a bidentate chelating ligand, forming stable complexes with various transition metals.
Numerous studies have reported the synthesis and characterization of metal complexes with similar 2-(1,2,4-triazol-3-yl)pyridine ligands. researchgate.netresearchgate.netrsc.org These ligands have been shown to form coordination polymers and discrete complexes with transition metals such as Mn, Fe, Co, Ni, Cu, Zn, and Cd. rsc.org The resulting complexes exhibit interesting properties, including photoluminescence and potential for white-light emission. rsc.org
The coordination of 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands to ruthenium(II) has been explored as an alternative to 2,2'-bipyridine ligands in the formation of photophysically and electrochemically active complexes. nih.gov Similarly, the title compound could serve as a ligand in the development of novel catalysts or functional materials. The coordination environment around the metal center can be fine-tuned by the electronic and steric properties of the ligand.
While there is no direct evidence of this compound acting as an organocatalyst, the basic nitrogen atoms in the pyridine and triazole rings could potentially catalyze certain organic reactions, such as aldol or Michael additions, although its efficacy would need to be experimentally verified.
| Application | Role of the Compound | Interacting Species | Potential Outcome |
| Ligand in Coordination Chemistry | Bidentate N,N-donor ligand | Transition metal ions (e.g., Ru, Cu, Zn) | Formation of stable metal complexes with catalytic or material applications |
| Organocatalysis (Hypothetical) | Brønsted or Lewis base | Electrophilic substrates | Catalysis of reactions such as aldol or Michael additions |
Subject: Generate English Article focusing solely on the chemical Compound “this compound”
Following a comprehensive search of available scientific literature, no specific research articles or data detailing the coordination chemistry and metal complexation of the exact compound, this compound, could be located. The existing body of research focuses on related but structurally distinct isomers, such as those with different triazole ring linkages or lacking the -4-carbonitrile substituent.
Therefore, it is not possible to provide a scientifically accurate article on the specified topic that adheres to the strict content requirements of the request. Generating content based on related but different molecules would be speculative and would not pertain to the unique properties conferred by the specific 1-yl linkage of the 1,2,4-triazole ring and the electronic effects of the carbonitrile group at the pyridine-4 position.
Coordination Chemistry and Metal Complexation of 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbonitrile
Structural Diversity and Topology of Coordination Compounds
There is no available scientific literature detailing the structural diversity and topology of coordination compounds formed with 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile.
Geometrical Analysis of Metal Centers
Specific data on the geometrical analysis of metal centers in complexes with this ligand is not present in the current body of scientific research.
Bridging Ligand Functionality and Polymeric Architectures
The potential bridging functionality and resulting polymeric architectures of this compound have not been explored in any published studies.
Electronic, Magnetic, and Photophysical Properties of Metal Complexes
There are no published studies on the electronic, magnetic, or photophysical properties of metal complexes involving this compound.
Ligand Field Effects and Spin States
Information regarding ligand field effects and the spin states of metal complexes with this specific ligand is not available.
Luminescence and Photoactivity in Coordination Compounds
There is no documented research on the luminescence or photoactivity of coordination compounds derived from this compound.
Catalytic Applications of Derived Coordination Compounds
The catalytic applications of coordination compounds derived from this compound have not been investigated.
Homogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling)
Research into the homogeneous catalytic applications of metal complexes derived from this compound is an emerging field. While specific detailed studies on this exact ligand are limited, the broader class of triazolyl-pyridine compounds has shown significant promise in various catalytic transformations.
Oxidation Reactions: The N-donor atoms in the pyridine (B92270) and triazole rings of this compound make it a suitable ligand for stabilizing high-oxidation-state metal centers, which are often key intermediates in catalytic oxidation reactions. For instance, related copper-triazolylpyridine complexes have been investigated as catalysts for water oxidation. researchgate.net Although direct evidence for the use of this compound in such reactions is not yet prevalent in the literature, the structural analogy suggests a potential for similar reactivity.
Reduction Reactions: In the realm of reduction catalysis, metal complexes of pyridyl-triazole ligands have been explored for processes such as the electrocatalytic reduction of CO2. A study on a rhenium complex with the isomeric ligand, 3-(2-pyridyl)-1,2,4-triazole, demonstrated its capability to catalyze this important transformation. nih.gov The electronic properties of the triazole and pyridine rings can be tuned by substituents, which in turn influences the catalytic activity and reduction potential of the metal center. nih.gov The nitrile group at the 4-position of the pyridine ring in this compound is an electron-withdrawing group, which could potentially modulate the electronic structure of its metal complexes and thereby their catalytic properties for reduction reactions.
C-C Coupling Reactions: Palladium complexes of pyridyl-triazole derivatives have been successfully employed as catalysts in C-C coupling reactions. For example, palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands have been shown to be effective and recyclable catalysts for the Suzuki-Miyaura cross-coupling reaction. researchgate.net These catalysts have demonstrated high stability and activity, which are desirable attributes for industrial applications. The specific catalytic performance of palladium or other metal complexes of this compound in C-C coupling reactions remains an area for future investigation.
While detailed research findings and data tables for the catalytic activity of this compound are not extensively available, the data from closely related systems provide a strong impetus for its exploration in homogeneous catalysis.
Table 1: Representative Catalytic Applications of Related Triazolyl-Pyridine Metal Complexes (Note: This table presents data for compounds structurally related to this compound, as specific data for the title compound is not available.)
| Catalyst/Ligand | Reaction Type | Substrates | Product | Yield/Efficiency | Reference |
| [Re(CO)3Cl(3-(2-pyridyl)-1,2,4-triazole)] | CO2 Reduction | CO2 | CO | Not specified | nih.gov |
| Copper-triazolylpyridine complexes | Water Oxidation | Water | O2 | Faradaic efficiencies of 77-92% | researchgate.net |
| Pd(3-(2-pyridyl)-5-alkyl-1,2,4-triazole)2 | Suzuki-Miyaura Coupling | Bromoanisole, Phenylboronic acid | 4-Methoxybiphenyl | High yields | researchgate.net |
Heterogeneous Catalysis and Surface Interactions
The application of this compound in heterogeneous catalysis is a promising yet underexplored area. The ability of the triazole and pyridine moieties to anchor to solid supports or metal surfaces could lead to the development of robust and recyclable catalysts.
Immobilization on Supports: The functional groups on the this compound ligand can be utilized for its immobilization onto various solid supports such as silica, alumina, or polymers. For example, a ruthenium(II)-1,2,3-triazole complex has been supported on SBA-15, a mesoporous silica, to create a highly efficient heterogeneous catalyst for multicomponent click reactions and hydrogen transfer reactions. huji.ac.il Such supported catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, which are significant for green and sustainable chemistry. huji.ac.il
Surface Interactions and Nanoparticle Stabilization: The nitrogen atoms of the triazole and pyridine rings can strongly interact with metal surfaces, making this compound a potential stabilizing agent for metal nanoparticles. These stabilized nanoparticles can act as highly active heterogeneous catalysts. For instance, copper-zinc supported on Al2O3–TiO2 has been used as a heterogeneous catalyst for the synthesis of 1,2,4-triazole (B32235) derivatives. rsc.org While this example illustrates the catalytic potential of metals in triazole synthesis, the role of triazolyl-pyridine ligands in stabilizing catalytically active nanoparticles warrants further investigation.
The development of heterogeneous catalysts based on this compound could lead to significant advancements in various catalytic processes. However, detailed studies on the surface interactions and catalytic performance of such materials are necessary to fully realize their potential.
Table 2: Examples of Heterogeneous Catalysis with Related Triazole Systems (Note: This table provides examples of heterogeneous catalysis involving triazole-containing systems, as specific data for this compound is not available.)
| Catalyst System | Support Material | Catalytic Application | Key Features | Reference |
| Ru(II)-1,2,3-triazole complex | SBA-15 (mesoporous silica) | Multicomponent click cycloaddition, Hydrogen transfer | Recyclable, High efficiency | huji.ac.il |
| Copper-zinc | Al2O3–TiO2 | Oxidative synthesis of 1,2,4-triazole derivatives | Recyclable, Ligand-free conditions | rsc.org |
Exploration of Molecular Biological Interactions in Vitro and in Silico Perspectives
Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based In Vitro)
The triazolyl-pyridine scaffold is a recurring motif in the design of potent enzyme inhibitors. Research on analogues of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile has identified several key enzyme targets.
Xanthine (B1682287) Oxidoreductase (XOR): A notable analogue, FYX-051 (Topiroxostat), which is an isomer of the target compound, has been extensively validated as a potent inhibitor of xanthine oxidoreductase. nih.govnih.gov XOR is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. acs.org Inhibition of this enzyme is a key strategy for treating hyperuricemia and gout. nih.govnih.gov
Carbonic Anhydrases (CAs): Various pyridine-triazole hybrids have been identified as effective inhibitors of human carbonic anhydrases (hCA), particularly the tumor-associated isoforms hCA IX and hCA XII. mdpi.commdpi.com These zinc-containing metalloenzymes are involved in pH regulation and are considered important targets in cancer therapy. mdpi.comnih.gov Sulfonamide-containing triazolyl-pyridine derivatives, in particular, show high affinity and selectivity for these cancer-related isoforms over the more ubiquitous hCA I and hCA II. mdpi.comnih.govnih.gov
Other Kinases and Enzymes: In silico and in vitro screenings have implicated other enzymes as potential targets for this compound class. Molecular docking studies have explored the interaction of 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase, a protein involved in cell division and a target for cancer treatment. acs.org Additionally, various 1,2,4-triazole (B32235) derivatives have been investigated as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease, and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govnih.govpensoft.netresearchgate.net
Kinetic studies have been crucial in quantifying the inhibitory potency of triazolyl-pyridine derivatives against their respective enzyme targets. These studies reveal the concentration-dependent efficacy and mechanism of inhibition.
For the XOR inhibitor FYX-051, steady-state kinetics demonstrated a hybrid-type inhibition. It initially acts as a competitive inhibitor with a very low inhibition constant (Ki) of 5.7 x 10-9 M. nih.gov Subsequently, it forms a tight, covalent complex with the molybdenum center of the enzyme, characteristic of a mechanism-based inhibitor. nih.gov
In the case of carbonic anhydrase inhibitors, various triazolyl-pyridine compounds have shown potent inhibition with Ki values in the nanomolar range. For instance, a benzenesulfonamide-based 1,2,3-triazole-pyridine derivative (Compound 2a ) displayed strong and selective inhibition against the hCA IX isoform with a Ki of 11.7 nM. mdpi.com Another series of pyridine-3-sulfonamides linked to a 1,2,3-triazole ring also exhibited significant inhibitory activity, with Ki values reaching 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com
| Compound Class | Enzyme Target | Reported Inhibition Constants (Ki / IC50) | Reference |
| Pyridine-Triazole Isomer (FYX-051) | Xanthine Oxidoreductase | Ki = 5.7 nM | nih.gov |
| Benzenesulfonamide-Triazole-Pyridine | Carbonic Anhydrase IX | Ki = 11.7 nM | mdpi.com |
| Benzenesulfonamide-Triazole-Pyridine | Carbonic Anhydrase XII | Ki = 12.7 nM | mdpi.com |
| Pyridine-3-sulfonamide-Triazole | Carbonic Anhydrase IX | Ki = 137 nM | mdpi.com |
| Pyridine-3-sulfonamide-Triazole | Carbonic Anhydrase XII | Ki = 91 nM | mdpi.com |
| Bis-1,2,4-triazole-Pyridine | Carbonic Anhydrase I | Ki = 1.47 - 10.06 nM | nih.gov |
| Bis-1,2,4-triazole-Pyridine | Carbonic Anhydrase II | Ki = 3.55 - 7.66 nM | nih.gov |
| Bis-1,2,4-triazole-Pyridine | Acetylcholinesterase | Ki = 3.07 - 87.26 nM | nih.gov |
Receptor Binding Assays and Molecular Recognition Profiling (In Vitro)
The versatility of the triazole and pyridine (B92270) scaffolds also extends to interactions with cellular receptors, suggesting roles in modulating signal transduction pathways.
While specific agonist or antagonist data for this compound is not available, studies on related structures indicate potential for receptor modulation. A series of synthesized 1,2,4-triazole derivatives were evaluated for their ability to bind to human endothelin receptors, ET(A) and ET(B). benthamdirect.comnih.gov These receptors are involved in vasoconstriction and cell proliferation. The binding assays identified several compounds with affinity in the micromolar range, indicating their potential to act as ligands and possibly antagonists for these receptors. benthamdirect.comnih.gov Other studies have investigated triazole derivatives as antagonists for the P2X7 receptor, an ion channel involved in inflammation, and as binders to the benzodiazepine (B76468) receptor. acs.orgdocumentsdelivered.com
Investigation of Molecular Mechanisms of Action (In Vitro)
Understanding the molecular mechanism of action provides a detailed picture of how a compound exerts its biological effects at the atomic level. For triazolyl-pyridine compounds, this has been extensively investigated using in silico molecular docking and in vitro assays.
The mechanism for the potent XOR inhibitor FYX-051 involves a complex, multi-step interaction. nih.govresearchgate.net Computational studies using quantum mechanics/molecular mechanics (QM/MM) have detailed how the inhibitor first binds non-covalently in the active site channel. acs.orgresearchgate.net This is followed by the formation of a covalent bond between the drug and the molybdopterin center of the enzyme, effectively blocking substrate access. nih.govnih.gov
In silico docking studies of triazolyl-pyridine hybrids in the active site of Aurora B kinase have identified key interactions. acs.org These include π-cation interactions between the pyridine ring and positively charged lysine (B10760008) residues (e.g., Lys106) and π-sigma interactions involving the triazole moiety and leucine (B10760876) residues (e.g., Leu83). acs.org These non-covalent interactions are critical for stabilizing the enzyme-inhibitor complex and achieving potent inhibition. acs.org
For carbonic anhydrase inhibitors, the mechanism often involves the coordination of a sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com However, molecular docking has shown that the triazole and pyridine components also play a crucial role by forming additional interactions with amino acid residues at the entrance of the active site cavity, which can enhance both potency and selectivity. mdpi.commdpi.com The 1,2,4-triazole ring itself is recognized as an important pharmacophore, capable of participating in hydrogen bonding and dipole-dipole interactions that contribute to high-affinity binding with biological targets. pensoft.netresearchgate.net
Cellular Pathway Modulation and Signal Transduction
Direct experimental evidence detailing the specific cellular pathways and signal transduction cascades modulated by this compound is not extensively available in current scientific literature. However, the broader class of compounds containing 1,2,4-triazole and pyridine moieties has been investigated for various biological activities, suggesting potential mechanisms of action.
Derivatives of 1,2,4-triazole are known to interact with multiple biological receptors due to their dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov For instance, certain 2-substituted-4-(2-fluorophenoxy)pyridine derivatives bearing a triazole moiety have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, crucial components in cancer-related signaling pathways. nih.gov Other novel triazole-containing chemical series have been shown to inhibit tubulin polymerization, leading to cell cycle arrest. nih.gov Specifically, some 2-pyridyl-1,2,4-triazole scaffolds have demonstrated inhibitory activity against tankyrase 1/2, enzymes involved in the Wnt signaling pathway. mdpi.com These examples, while not directly pertaining to the title compound, illustrate the potential for triazole-pyridine structures to interfere with key cellular processes such as cell signaling, proliferation, and cytoskeletal dynamics.
Subcellular Localization Studies
Specific studies determining the subcellular localization of this compound could not be identified in the reviewed scientific literature. The distribution of a compound within a cell is dependent on its physicochemical properties, such as lipophilicity and charge, which govern its ability to cross cellular and organellar membranes. While some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been noted to affect the function of membrane transporters, this does not confirm their specific localization. nih.gov Further experimental investigation, such as fluorescence microscopy with a labeled version of the compound, would be required to determine its precise intracellular distribution.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Correlating Structural Features with In Vitro Biological Responses
Structure-activity relationship (SAR) studies for this compound itself are limited. However, analysis of related triazole and pyridine derivatives provides insights into how structural modifications might influence biological activity.
The 1,2,4-triazole ring is a critical pharmacophore in many biologically active compounds. nih.gov SAR studies on various 1,2,4-triazole derivatives have demonstrated that the nature and position of substituents significantly impact their activity. mdpi.com For example, in a series of clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on a phenyl ring attached to the triazole moiety resulted in the most potent antimicrobial efficacy. nih.gov In another study on anticancer agents, electron-withdrawing substituents (like a nitro group) on a phenyl ring attached to a pyridine-thiazole scaffold enhanced cytotoxicity, while electron-donating groups had the opposite effect. researchgate.net
For the title compound, key structural features include:
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is crucial for interacting with biological targets. The substitution pattern on this ring is vital. The carbonitrile group at position 4 is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its binding interactions.
The 1,2,4-Triazole Ring: This ring contains multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions. Its stability and rigid nature contribute to its role as a pharmacophore. nih.gov The point of attachment to the pyridine ring (at N1 of the triazole) is a key structural determinant.
The Linkage: The direct C-N bond between the pyridine C2 and the triazole N1 creates a relatively planar and rigid bicyclic system, which can be favorable for fitting into specific binding pockets of enzymes or receptors.
Modifications to any of these parts would be expected to alter the biological response. For instance, altering the substituent at position 4 of the pyridine ring or adding substituents to the triazole ring would likely modulate the compound's activity.
Pharmacophore Modeling and Ligand Efficiency Metrics
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For the class of triazole-pyridine compounds, pharmacophore models have been developed in various contexts, such as for COX-2 inhibition. nih.gov A typical pharmacophore model for these derivatives might include features such as hydrogen bond acceptors (from the nitrogen atoms of the pyridine and triazole rings), aromatic rings, and specific excluded volumes to define the required shape for binding to a target. nih.gov
A study on pyridine-3-carbonitriles generated a 3D-pharmacophore model to understand their vasorelaxant activity. rsc.org Similarly, models for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors identified a hydrogen bond acceptor and two aromatic rings as key features. nih.gov These models suggest that the pyridine and triazole rings of this compound would likely serve as crucial aromatic and hydrogen-bonding features in its interaction with biological targets.
Ligand efficiency (LE) is a metric used in drug design to evaluate how well a compound binds to its target, relative to its size (number of heavy atoms). It is a measure of the binding energy per atom. This metric is useful for optimizing lead compounds; for example, in the deconstruction of a complex molecule, LE was used to identify a smaller, highly efficient fragment that retained good inhibitory activity. acs.org While specific LE values for this compound are not available, this metric would be valuable in future optimization studies to ensure that modifications that increase potency do so efficiently, without adding unnecessary molecular size.
Antimicrobial and Antifungal Activity Investigations (In Vitro)
Minimum Inhibitory Concentration (MIC) Determinations against Microbial Strains
The 1,2,4-triazole scaffold is a well-established component of many antimicrobial and antifungal agents. nih.gov Numerous studies have reported the synthesis and evaluation of triazole derivatives against a variety of microbial strains, determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
While MIC data for this compound is not specifically reported, the activities of structurally related compounds provide a strong indication of its potential antimicrobial profile. For example, phenylpiperazine-triazole-fluoroquinolone hybrids have shown excellent activity against a broad range of microorganisms with MIC values ranging from 0.125 to 64 μg/mL. nih.gov Similarly, 1,2,4-triazole derivatives of ofloxacin (B1677185) demonstrated potent antibacterial properties against both Gram-positive and Gram-negative pathogens, with MIC values between 0.25 and 1 μg/mL. nih.gov
In the realm of antifungal agents, triazole derivatives have shown significant efficacy. Novel triazole compounds have demonstrated better antifungal properties than the standard drug fluconazole (B54011) against several fungal pathogens. nih.gov For instance, certain triazole alcohols exhibited MIC values of 0.063–1 mg/mL against various Candida isolates. nih.gov The data in the table below summarizes the MIC values for several representative 1,2,4-triazole derivatives against various microbial strains, illustrating the general potential of this class of compounds.
| Compound Type | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various Bacteria | 0.125 - 64 | nih.gov |
| 1,2,4-Triazole derivatives of Ofloxacin | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |
| Clinafloxacin-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | 0.25 | nih.gov |
| Triazole Alcohol Derivatives | Candida isolates | 63 - 1000 | nih.gov |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | nih.gov |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | nih.gov |
Mechanistic Studies of Antimicrobial Action in vitro (e.g., Cell Wall, DNA, Protein Synthesis Interference)
The antimicrobial mechanisms of 1,2,4-triazole derivatives are multifaceted, with research pointing towards several key cellular processes that are disrupted upon exposure. The specific mode of action can be influenced by the various substituents on the triazole and pyridine rings.
Interference with Cell Wall Synthesis: A plausible mechanism for the antibacterial activity of 1,2,4-triazole-containing compounds is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. In silico studies on certain 1H-1,2,4-triazolyl derivatives have suggested that they may act by inhibiting the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) researchgate.netnih.gov. This enzyme catalyzes a crucial step in the biosynthesis of peptidoglycan precursors. By inhibiting MurB, the compound would effectively halt cell wall construction, leading to cell lysis and bacterial death. This mode of action is particularly attractive as the target is specific to bacteria and absent in humans.
Interference with DNA Synthesis: Another well-documented target for heterocyclic antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. While not directly studied for this compound, various hybrid molecules incorporating 1,2,4-triazole moieties have demonstrated DNA gyrase inhibition nih.gov. These compounds interfere with the enzyme's ability to introduce negative supercoils into DNA, leading to a cessation of replication and ultimately, cell death.
Interference with Protein Synthesis: While less commonly cited for triazole derivatives compared to cell wall and DNA synthesis inhibition, interference with protein synthesis remains a possible mechanism of action. Certain classes of antibiotics, such as oxazolidinones, function by targeting the 50S ribosomal subunit to disrupt the protein synthesis process mdpi.com. Given the structural diversity and varied biological activities of triazole compounds, the possibility of interaction with bacterial ribosomes cannot be entirely ruled out pending specific investigation.
Antitubercular Activity Research and Target Elucidation (In Vitro)
The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains, has spurred intensive research into novel chemical scaffolds, with 1,2,4-triazole derivatives emerging as a promising class of antitubercular agents. In vitro studies have demonstrated that compounds featuring the triazolylpyridine core exhibit significant activity against Mtb.
Research into a series of pyridine-1,2,4-triazole derivatives has shown promising results against various mycobacterial strains, including M. tuberculosis H37Ra. The antitubercular potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.
Table 1: In Vitro Antitubercular Activity of Representative Triazole Derivatives against M. tuberculosis
| Compound Class | Mycobacterium Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 | 1 |
| 1,4-dihydropyridine-1,2,3-triazole conjugate (J22) | M. tuberculosis H37Ra | 6.24 | 2 |
| 3-thio-1,2,4-triazolyl pyridine derivative | M. tuberculosis Erdman | <0.03 - >20 | 3 |
| Isoniazid-triazole derivative (4b) | M. tuberculosis H37Rv | 0.78 | 4 |
Target Elucidation: Identifying the precise molecular targets of these compounds is critical for understanding their mechanism of action and for rational drug design. In silico and in vitro studies of various triazolylpyridine analogues have pointed to several potential targets within M. tuberculosis.
Cytochrome P450 CYP121: Molecular docking studies have been conducted on pyridine-1,2,4-triazole derivatives against the CYP121 enzyme of M. tuberculosis. This enzyme is known to be essential for the viability of Mtb, making it a valuable target for novel antitubercular drugs. Docking studies help in understanding the binding interactions between the compound and the active site of the enzyme, providing a basis for its inhibitory potential.
InhA Inhibition: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the mycolic acids of the cell wall. While some triazole-containing hybrids have been investigated as InhA inhibitors, it is not considered the primary target for all triazolyl fatty ester derivatives, suggesting that other mechanisms are at play nih.gov.
Efflux Pump Interaction: Some studies on 2,4-disubstituted pyridine derivatives have revealed that resistance can be acquired through mutations in the mmpR5 gene. This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. The development of resistance via this pathway suggests that the compounds are likely substrates of this efflux pump, which actively transports the drug out of the bacterial cell.
The collective evidence from studies on analogous compounds suggests that this compound likely exerts its antimicrobial and antitubercular effects by interfering with essential cellular processes such as cell wall or DNA synthesis.
Table 2: Potential Molecular Targets for Triazolylpyridine Derivatives in M. tuberculosis
| Potential Target | Function | Method of Identification | Reference |
|---|---|---|---|
| MurB Enzyme | Cell Wall Synthesis | In Silico Docking | researchgate.netnih.gov |
| DNA Gyrase | DNA Replication & Repair | Activity Assays on Analogues | nih.gov |
| Cytochrome P450 CYP121 | Essential for Viability | In Silico Docking | 5 |
| InhA | Mycolic Acid Synthesis | Enzyme Inhibition Assays | nih.gov |
| MmpS5-MmpL5 Efflux Pump | Drug Efflux | Mutant Resistance Studies | 6 |
Potential Applications in Advanced Materials Science and Engineering
Integration into Functional Polymer Architectures and Networks
The nitrogen-rich structure of the 2-(1H-1,2,4-triazol-1-yl)pyridine moiety makes it an excellent ligand for coordinating with transition metal ions. This characteristic allows for its use as a building block in the synthesis of coordination polymers. nih.govresearchgate.net Research on the closely related ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt) has demonstrated the formation of homoleptic, one-dimensional coordination polymers with a range of divalent 3d-transition metals (Mn, Fe, Co, Ni, Cu, Zn) and Cd. nih.gov These polymers, with the general formula 1∞[M(pt)2], showcase the versatility of the triazolyl-pyridine scaffold in creating extended network structures. nih.gov
The incorporation of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile into such polymer backbones could introduce additional functionality. The carbonitrile group can influence the polymer's solubility, thermal stability, and electronic properties, and could also serve as a site for post-polymerization modification. The resulting materials could find applications in areas such as catalysis, gas storage, and as magnetic materials. researchgate.net
Design of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)
The combination of pyridine (B92270) and 1,2,4-triazole (B32235) rings in a single molecule creates a system with favorable electronic characteristics for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The 1,2,4-triazole moiety is known to confer good electron-transporting capabilities, while the pyridine core can be tuned to achieve high triplet energies, which is crucial for efficient blue phosphorescent OLEDs. nih.gov
In a study of isomeric electron-transport materials, compounds constructed with pyridine and 1,2,4-triazole groups were developed for inkjet-printed OLEDs. nih.gov These materials demonstrated high triplet energies (up to 2.82 eV) and led to blue OLEDs with external quantum efficiencies (EQEs) exceeding 14.0%. nih.gov The presence of the electron-withdrawing carbonitrile group in this compound is expected to further lower the Lowest Unoccupied Molecular Orbital (LUMO) level, enhancing electron injection and transport. Furthermore, the introduction of cyano substituents into host materials has been shown to significantly improve their thermal stability. researchgate.net This suggests that the title compound could function effectively as either an electron-transport material or a host material for phosphorescent or thermally activated delayed fluorescence (TADF) emitters in high-performance OLEDs. nih.govresearchgate.net
Table 1: Properties of Pyridine-Triazole Based Materials for OLEDs
| Compound Base | Triplet Energy (eV) | Maximum EQE (%) | Application |
|---|---|---|---|
| 2,6-pyridine | 2.82 | >14.0 (spin-coated) | Electron-Transport Material nih.gov |
| 2,6-pyridine | - | 12.1 (inkjet-printed) | Electron-Transport Material nih.gov |
Application in Sensing Platforms and Chemosensors
Chemosensors are compounds that signal the presence of specific analytes through detectable changes, such as in their fluorescence or color. researchgate.net The 1,2,4-triazole ring system, often synthesized via "click" chemistry, is a highly effective component in chemosensors due to its ability to coordinate with a variety of metal cations, anions, and neutral molecules. researchgate.net The triazolyl-pyridine motif, in particular, acts as an efficient bidentate chelating unit for metal ions. nih.gov
The nitrogen atoms of both the pyridine and triazole rings in the 2-(1H-1,2,4-triazol-1-yl)pyridine scaffold can act in concert to selectively bind metal cations. nih.gov Studies on analogous compounds have demonstrated this capability. For instance, ethynylarene compounds containing the 2-(1,2,3-triazol-4-yl)pyridine chelating unit were developed as fluorescent chemosensors that displayed a unique and selective "turn-on" response to Nickel(II) ions among 22 different metal cations. nih.gov The binding of Ni(II) to the peripheral chelating units disrupts intermolecular aggregation, leading to a significant change in the fluorescence signal. nih.gov
Similarly, a complex of the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine with Cobalt(II) showed that the fluorescence of the free ligand is progressively quenched upon complexation. researchgate.net This behavior suggests a potential sensing mechanism for Co(II). The specific stereoelectronic properties endowed by the linkage and the carbonitrile group in this compound would likely impart a unique selectivity profile for different metal ions.
The ability to selectively detect heavy metal ions is critical for environmental monitoring, as many of these ions are toxic and prevalent in industrial wastewater. nih.gov The demonstrated selectivity of triazolyl-pyridine based sensors for ions like Ni(II) and Co(II) highlights their potential for real-world environmental applications. researchgate.netnih.gov Ni(II) is found in elevated levels in the environment due to industries like electroplating and battery manufacturing. nih.gov A chemosensor based on this compound could be developed for the sensitive and selective detection of such pollutants in aqueous solutions. The fluorescence quenching observed with Co(II) complexes suggests a direct application for detecting its presence in wastewater. researchgate.net
Table 2: Performance of Related Triazolyl-Pyridine Chemosensors
| Sensor Motif | Target Ion | Sensing Mechanism | Response Type |
|---|---|---|---|
| 2-(1,2,3-triazol-4-yl)pyridine | Ni(II) | Disruption of aggregates | 'Turn-on' fluorescence nih.gov |
Exploration in Responsive Materials and Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule possesses several features that make it an ideal candidate for constructing supramolecular assemblies and responsive materials. These features include nitrogen atoms for metal coordination and hydrogen bonding, and flat aromatic rings capable of π-π stacking interactions. nih.gov
Research on bis(1,2,3-triazolyl)pyridine macrocycles shows their ability to self-assemble with divalent transition metal ions to form discrete complexes. researchgate.netrsc.org In the solid state, related compounds are known to form extended structures. For example, N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide molecules are connected by intermolecular hydrogen bonds and π-π stacking interactions between neighboring rings to form a two-dimensional supramolecular sheet. nih.gov
The integration of this compound into such systems could lead to "smart" or responsive materials. The binding of an external stimulus, such as a specific metal ion, could trigger a conformational change in the assembly, leading to a macroscopic response, such as a change in color or fluorescence, as seen in chemosensors. The directed self-assembly of this molecule could yield materials with ordered nanostructures, such as nanotubes, with potential applications in molecular electronics and selective host-guest chemistry. researchgate.net
Interdisciplinary Research Perspectives and Future Directions for 2 1h 1,2,4 Triazol 1 Yl Pyridine 4 Carbonitrile
Integration with Systems Biology and Chemical Biology Approaches
The integration of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile into systems and chemical biology would likely commence with broad, unbiased screening to identify potential biological targets. The structural motifs—a pyridine (B92270) ring, a 1,2,4-triazole (B32235) ring, and a carbonitrile group—are present in many biologically active compounds. Therefore, high-throughput screening against diverse panels of cell lines and protein targets could reveal initial areas of biological relevance.
Subsequent to initial "hit" identification, chemical proteomics approaches could be employed to delineate specific protein interactions. This might involve synthesizing a tagged version of the compound to facilitate affinity purification-mass spectrometry (AP-MS) experiments, thereby pulling down and identifying binding partners from cell lysates. Such studies would provide a foundational understanding of the compound's mechanism of action at a molecular level.
Further exploration could involve profiling the compound's effects on cellular signaling pathways using transcriptomic (e.g., RNA-seq) and proteomic (e.g., quantitative mass spectrometry) analyses. This would offer a systems-level view of the cellular response to the compound, highlighting perturbed pathways and offering clues to its broader biological effects.
Development of Advanced Analytical Methodologies for Compound Analysis
The analysis of this compound would necessitate the development of robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a cornerstone technique for both qualitative and quantitative analysis. The development of a specific HPLC method would involve optimizing the stationary phase, mobile phase composition, and gradient to achieve good separation from potential impurities and metabolites.
For structural confirmation and characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would be essential. These techniques would provide detailed information about the molecular structure and functional groups present in the synthesized compound.
In biological matrices, such as plasma or cell culture media, the development of a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be crucial for pharmacokinetic and metabolic studies. This would involve a rigorous validation process to ensure accuracy, precision, and reliability.
| Analytical Technique | Potential Application for this compound Analysis |
| HPLC-MS | Purity assessment, identification of synthesis byproducts, and initial metabolic profiling. |
| ¹H and ¹³C NMR | Unambiguous structural elucidation and confirmation of the synthesized compound. |
| IR Spectroscopy | Confirmation of functional groups (e.g., nitrile, triazole, pyridine). |
| LC-MS/MS | Quantitation in biological fluids for pharmacokinetic studies and metabolite identification. |
| X-ray Crystallography | Determination of the three-dimensional solid-state structure. |
Identification of Emerging Research Niches and Under-explored Applications
Given the prevalence of pyridine and triazole moieties in medicinal chemistry and materials science, several emerging research niches for this compound can be postulated. The nitrogen-rich nature of the triazole ring suggests potential applications in coordination chemistry, where it could act as a ligand for various metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could be explored for applications in catalysis, gas storage, or as luminescent materials.
The pyridine-carbonitrile scaffold is also a component of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The electronic properties of this compound could be investigated to assess its potential as a building block for novel materials with tailored photophysical properties.
In the realm of chemical biology, the compound could be explored as a potential enzyme inhibitor. The triazole ring is a known pharmacophore that can interact with the active sites of various enzymes. Screening against panels of enzymes, particularly those involved in key disease pathways, could uncover novel inhibitory activities.
Addressing Current Research Gaps and Overcoming Methodological Challenges
The most significant research gap for this compound is the lack of fundamental data on its synthesis, characterization, and properties. A primary methodological challenge would be the development of an efficient and scalable synthetic route. While general methods for the synthesis of triazolylpyridines exist, optimizing the reaction conditions for this specific isomer would be a critical first step.
Another challenge would be the comprehensive characterization of the compound's physicochemical properties, such as its solubility, stability, and pKa. These parameters are essential for designing meaningful biological assays and for understanding its behavior in different environments.
A significant hurdle to overcome would be the elucidation of its biological activity profile. This would require a systematic and unbiased screening approach, as discussed in section 9.1, to identify potential areas of interest. Without initial biological data, further focused research would be difficult to justify.
Conceptual Pathways for Translational Research in Material Science and Bio-Related Fields
For translational research in material science, a conceptual pathway would involve the synthesis of a library of derivatives of this compound with varying substituents on the pyridine or triazole rings. These derivatives could then be systematically evaluated for their electronic and photophysical properties to establish structure-property relationships. Promising candidates could then be incorporated into prototype electronic devices, such as OLEDs, to assess their performance.
In bio-related fields, a translational pathway would begin with the identification of a validated biological target through the approaches outlined in section 9.1. Once a target is identified, medicinal chemistry efforts could be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties. This would involve iterative cycles of design, synthesis, and biological testing to develop a lead compound with potential for further preclinical development. It is important to note that this pathway would focus on non-clinical applications, such as the development of research tools or probes for studying biological processes.
Q & A
Q. Purity Optimization :
- Monitor reaction progress using TLC (Rf = 0.30 in cyclohexane/ethyl acetate 1:2) .
- Validate purity via 1H/13C NMR (e.g., δ = 14.28 ppm for pyrazole NH in DMSO-d6) and HRMS (mass accuracy <0.2 ppm) .
How can spectroscopic techniques resolve structural ambiguities in triazole-pyridine hybrids?
Basic Research Focus
Structural confirmation requires multi-modal analysis:
- 1H NMR : Identify NH protons (δ = 14.28 ppm) and aromatic protons (δ = 7.40–8.86 ppm) .
- 13C NMR : Detect cyano carbons (δ = 112.4–119.8 ppm) and triazole/pyridine ring carbons (δ = 125.6–147.1 ppm) .
- IR Spectroscopy : Confirm cyano groups (ν = 2231–2242 cm⁻¹) and triazole ring vibrations (ν = 1541–1561 cm⁻¹) .
Advanced Application :
For isomers or regio-specific derivatives, NOESY or X-ray crystallography (e.g., InChIKey: VSYUPFQKDFVQCM) can resolve spatial arrangements .
What strategies mitigate cytotoxicity data contradictions across cell lines for triazole derivatives?
Advanced Research Focus
Contradictions arise from cell line-specific mechanisms. For example:
- Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) showed high activity in MCF-7 and MDA-MB-231 cells but lower efficacy in T47D .
- Methodological Adjustments :
- Normalize data using reference drugs (e.g., Etoposide) to control for assay variability .
- Conduct dose-response studies (IC50 curves) and validate via apoptosis markers (e.g., caspase-3 activation).
Q. Data Reconciliation :
- Use multi-omics profiling (transcriptomics/proteomics) to identify target pathways (e.g., aromatase inhibition in letrozole analogs) .
How can computational docking guide the design of triazole derivatives for antifungal applications?
Advanced Research Focus
Triazole derivatives (e.g., fluquinconazole) target fungal cytochrome P450 enzymes .
- Docking Workflow :
- Align the compound with CYP51 (lanosterol 14α-demethylase) using software like AutoDock Vina.
- Prioritize derivatives with hydrogen bonds to heme iron (e.g., 3-(2,4-dichlorophenyl)-6-fluoro-2-(triazolyl)quinazolinone) .
- Validation : Compare docking scores with experimental MIC values (e.g., albaconazole’s CAS-187949-02-6) .
What are the challenges in scaling up triazole-carbonitrile synthesis for preclinical studies?
Advanced Research Focus
Lab-to-pilot scale transitions face hurdles:
- Catalytic Efficiency : Copper residues (from CuAAC) require stringent removal (<1 ppm) via chelating agents (e.g., EDTA washes) .
- Solvent Optimization : Replace THF/water with safer solvents (e.g., PEG-400) under microwave-assisted conditions to reduce reaction time .
- Yield Improvement : Use flow chemistry for continuous azide-alkyne reactions, achieving >80% yield .
How do substituent variations on the pyridine ring affect bioactivity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -CN) enhance cytotoxicity by stabilizing ligand-enzyme interactions (e.g., 1c’s 3-chlorophenyl group) .
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) reduce metabolic degradation .
Q. Experimental Design :
- Synthesize analogs with systematic substituent changes (e.g., -F, -OCH3) and screen against kinase or CYP450 panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
